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Compound of Interest

Compound Name: N-benzyl-2-hydroxypropanamide

CAS No.: 6295-31-4

Cat. No.: B3055068

Get Quote

Executive Summary
N-benzyl-2-hydroxypropanamide (CAS: 6295-31-4), often referred to as N-benzyl-lactamide,

is a critical chiral building block and reference standard in the development of functionalized

amino acid anticonvulsants. Its primary pharmaceutical significance lies in its structural

relationship to Lacosamide (Vimpat®), where it serves both as a key process-related impurity

marker and a scaffold for next-generation antiepileptic drug (AED) discovery.

This guide provides a validated technical framework for the synthesis, characterization, and

application of N-benzyl-2-hydroxypropanamide, emphasizing its role in quality control (QC)

and "green" process chemistry.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
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Before integrating this intermediate into a workflow, its physicochemical baseline must be

established to ensure process consistency.

Table 1: Physicochemical Specifications
Property Specification

IUPAC Name N-benzyl-2-hydroxypropanamide

Common Synonyms
N-benzyl-lactamide; 2-Hydroxy-N-

(phenylmethyl)propanamide

CAS Number 6295-31-4 (Racemic) / 106202-43-9 (S-isomer)

Molecular Formula C₁₀H₁₃NO₂

Molecular Weight 179.22 g/mol

Physical State White crystalline solid

Melting Point 98–102 °C (Enantiomer dependent)

Solubility
Soluble in Methanol, Ethanol, DMSO; Sparingly

soluble in Water

Chirality
Derived from L-(+) or D-(-) Lactic Acid (Critical

for bioactivity)

Pharmaceutical Significance
The Lacosamide Connection (Impurity Profiling)
In the industrial synthesis of Lacosamide [(R)-2-acetamido-N-benzyl-3-methoxypropionamide],

strict regulatory control of impurities is required. N-benzyl-2-hydroxypropanamide is a known

process-related impurity (often designated as Impurity 13 or Des-acetamido-hydroxy analog in

DMF filings).

Origin: It typically arises during the coupling of serine derivatives if the amino protection is

compromised, or via side-reactions involving lactic acid contaminants in starting materials.

QC Requirement: As a structural analog lacking the acetamido group, it must be synthesized

and characterized to validate HPLC methods for Lacosamide purity release.
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Scaffold for Anticonvulsant Discovery
Beyond its role as an impurity, this molecule acts as a pharmacophore scaffold. The N-

benzylamide moiety is essential for maximal electroshock seizure (MES) protection.

Researchers utilize N-benzyl-2-hydroxypropanamide to synthesize O-substituted derivatives

(e.g., O-acetyl, O-carbamoyl) to probe Structure-Activity Relationships (SAR).

Validated Synthesis Protocol: The "Green"
Aminolysis Route
While coupling agents (EDCI/HOBt) can be used, they generate significant waste (urea

byproducts). The preferred industrial method is the direct aminolysis of ethyl lactate. This route

is atom-efficient, solvent-minimized, and scalable.

Reaction Logic
The reaction utilizes the nucleophilic attack of benzylamine on the ester carbonyl of ethyl

lactate. Because benzylamine is a potent nucleophile and the leaving group (ethanol) is

volatile, the equilibrium is driven forward by heat and ethanol removal.

Experimental Procedure (Self-Validating)
Reagents:

Ethyl (S)-lactate (1.0 equiv) [Chiral purity >99% ee]

Benzylamine (1.05 equiv)[1]

Solvent: Neat (Solvent-free) or Toluene (if azeotrope required)

Step-by-Step Protocol:

Charging: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

charge Ethyl (S)-lactate (e.g., 11.8 g, 100 mmol).

Addition: Add Benzylamine (11.25 g, 105 mmol) dropwise over 10 minutes. Note: Exothermic

reaction; maintain temperature <40°C during addition.
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Reaction: Heat the mixture to 100–110°C for 12–16 hours.

Process Check: Monitor via TLC (50% EtOAc/Hexane).[2] The ester spot (Rf ~0.7) should

disappear; the amide product (Rf ~0.3) will appear.[2][3]

Workup (Crystallization):

Cool the reaction mixture to ~50°C.

Apply high vacuum to remove the ethanol byproduct and excess benzylamine.

Dissolve the resulting viscous oil in minimal hot Ethyl Acetate/Hexane (1:2 ratio).

Cool slowly to 4°C overnight to induce crystallization.

Isolation: Filter the white crystals and wash with cold hexanes. Dry in a vacuum oven at

45°C.

Yield Expectation: 75–85% Purity: >98% (HPLC)

Visualization: Synthesis & Impurity Pathways[10]
[11]
The following diagram illustrates the synthesis mechanism and the structural relationship

between this intermediate and Lacosamide.
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Caption: Figure 1. Direct aminolysis synthesis pathway and relationship to Lacosamide quality

control.
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Analytical Characterization
To validate the identity of the synthesized intermediate, compare against these standard

spectral data points.

¹H-NMR (400 MHz, CDCl₃)[6]
δ 7.25–7.35 (m, 5H): Aromatic protons (Benzyl group).

δ 6.90 (br s, 1H): Amide N-H (Broad singlet, exchangeable).

δ 4.45 (d, J=6.0 Hz, 2H): Benzylic -CH₂- (Coupled to NH).

δ 4.28 (q, J=6.8 Hz, 1H): Chiral methine -CH(OH)-.

δ 3.10 (br s, 1H): Hydroxyl -OH.

δ 1.45 (d, J=6.8 Hz, 3H): Methyl group -CH₃.

HPLC Method (Impurity Detection)
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5µm).

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

Detection: UV at 210 nm (Amide bond absorption).

Retention Time: N-benzyl-2-hydroxypropanamide typically elutes earlier than Lacosamide

due to the free hydroxyl group (higher polarity).

Handling & Safety Protocols
Although less hazardous than many alkylating agents, benzylamine derivatives require specific

precautions.

Hazard Classification: Irritant (Skin/Eye).

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent

moisture absorption, which can make the solid sticky and difficult to handle.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during the

heating phase of synthesis to contain benzylamine vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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